o-Tolyl salicylate

Description

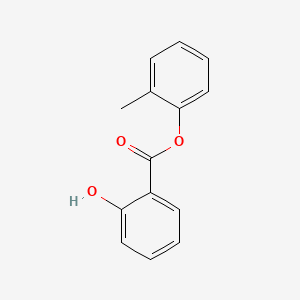

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(2-methylphenyl) 2-hydroxybenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-10-6-2-5-9-13(10)17-14(16)11-7-3-4-8-12(11)15/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KITKATPLNVHGFC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1OC(=O)C2=CC=CC=C2O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70210694 | |

| Record name | o-Tolyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

semisolid to solid with a eucalyptus odour | |

| Record name | o-Tolyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

180.00 °C. @ 2.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | o-Tolyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

insoluble in water; soluble in some oils, soluble (in ethanol) | |

| Record name | o-Tolyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

1.164-1.174 | |

| Record name | o-Tolyl salicylate | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/875/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

617-01-6 | |

| Record name | 2-Methylphenyl 2-hydroxybenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=617-01-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | o-Tolyl salicylate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000617016 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 617-01-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=65073 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | o-Tolyl salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70210694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | o-tolyl salicylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.547 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-TOLYL SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MXU84PJ614 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Tolyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

25.00 °C. @ 760.00 mm Hg | |

| Details | The Good Scents Company Information System | |

| Record name | o-Tolyl salicylate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0037667 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Chemical Reactivity and Transformation Mechanisms of O Tolyl Salicylate

Interaction with Metal Centers and Coordination Chemistry

Mechanistic Aspects of Metal-Mediated Chemical Transformations

Information regarding the mechanistic aspects of metal-mediated chemical transformations involving o-Tolyl salicylate (B1505791) was not found in the reviewed search results. While transition metal complexes of salicylic (B10762653) acid and related compounds have been investigated for their catalytic activities in various reactions ijesi.orgacs.orgillinois.eduacs.orgumn.edunih.gov, the specific role or mechanism of o-Tolyl salicylate in such processes remains undocumented in the provided sources. Therefore, no detailed research findings or mechanistic insights can be presented for this compound in this context.

Compound Names Mentioned in Search Results

Advanced Spectroscopic and Analytical Characterization Methodologies

Vibrational Spectroscopy for Structural Elucidation and Conformational Analysis (FT-IR, FT-Raman)

In the FT-IR spectrum of salicylates, the presence of a strongly hydrogen-bonded hydroxyl group results in a broad absorption band typically observed between 3500 and 2500 cm⁻¹. farmaceut.org For instance, in methyl salicylate (B1505791), a related compound, this intramolecular hydrogen bonding shifts the broad O-H band to a lower frequency, centered around 3200 cm⁻¹. uobabylon.edu.iq The carbonyl (C=O) stretching vibration of the ester group is another key diagnostic peak. For salicylic (B10762653) acid, the C=O stretching of the carboxyl group appears around 1670 cm⁻¹. researchgate.net The specific frequencies for o-tolyl salicylate would be influenced by the electronic and steric effects of the o-tolyl group. Detailed analysis of the fingerprint region (below 1500 cm⁻¹) can further help in confirming the substitution pattern on the aromatic rings.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment (¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous structural determination of this compound. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus within the molecule.

¹H NMR: The proton NMR spectrum of this compound would exhibit distinct signals for the aromatic protons on both the salicylate and tolyl rings, as well as the methyl protons of the tolyl group. The chemical shifts and coupling patterns of the aromatic protons are diagnostic of the substitution pattern. For example, in a related compound, 2-(p-tolyl)-4H-chromen-4-one, the methyl protons appear as a singlet around 2.48 ppm. The hydroxyl proton of the salicylate moiety would likely appear as a broad singlet at a downfield chemical shift due to hydrogen bonding.

¹³C NMR: The carbon-13 NMR spectrum provides information on each unique carbon atom in the molecule. The carbonyl carbon of the ester group is typically observed in the downfield region, often around 170 ppm. Aromatic carbons resonate in the range of approximately 110-160 ppm, with their specific shifts influenced by the attached functional groups. The methyl carbon of the o-tolyl group would appear at a characteristic upfield chemical shift, for instance, around 21 ppm in a similar tolyl-containing compound. scielo.br

| Nucleus | Compound Type | Chemical Shift (δ, ppm) |

| ¹H | Tolyl Methyl Protons | ~2.48 |

| ¹³C | Ester Carbonyl Carbon | ~170 |

| ¹³C | Aromatic Carbons | 110 - 160 |

| ¹³C | Tolyl Methyl Carbon | ~21 |

Electronic Absorption and Emission Spectroscopy for Electronic Transitions and Photophysical Behavior (UV-Vis)

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to study the electronic transitions within the this compound molecule. The absorption of UV or visible light promotes electrons from lower to higher energy orbitals. The resulting spectrum, a plot of absorbance versus wavelength, is characteristic of the compound's chromophores.

Salicylic acid and its derivatives are known to absorb in the UV region. For salicylic acid itself, absorption maxima (λmax) are observed around 300 nm and 250 nm. researchgate.net The specific λmax for this compound would be influenced by the o-tolyl group, which can cause a slight shift in the absorption bands. UV-Vis spectroscopy is also a fundamental technique for quantitative analysis, often used in conjunction with chromatographic methods for determining the concentration of the analyte in solution. slideshare.net

While information on the emission spectroscopy (fluorescence) of this compound is not detailed in the provided results, this technique could provide further insights into its photophysical properties, such as its ability to dissipate absorbed energy through radiative pathways.

Mass Spectrometry Techniques for High-Resolution Molecular Weight and Fragmentation Pattern Analysis (LC-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is crucial for determining the molecular weight of this compound and for elucidating its structure through the analysis of fragmentation patterns.

Gas Chromatography-Mass Spectrometry (GC-MS): In GC-MS, the compound is first separated from a mixture using gas chromatography and then introduced into the mass spectrometer. For a related compound, p-tolyl salicylate, the molecular ion peak would be expected at m/z 228. nist.gov The fragmentation pattern provides structural clues. For instance, the mass spectra of tolyl azides show characteristic fragmentation pathways. researchgate.net Similarly, the fragmentation of methyl salicylate involves the loss of a methoxy (B1213986) radical to form an acylium ion at m/z 121. stackexchange.com A similar fragmentation pathway could be anticipated for this compound, involving the loss of the o-tolyloxy radical.

Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS is particularly useful for analyzing less volatile or thermally labile compounds. nih.govnih.gov This technique couples the separation power of liquid chromatography with the detection capabilities of mass spectrometry. lcms.cz For this compound, LC-MS could be used for both qualitative identification and quantitative analysis in various matrices. High-resolution mass spectrometry, often coupled with LC, can provide highly accurate mass measurements, aiding in the confirmation of the elemental composition.

Chromatographic Separations for Purity Assessment and Mixture Analysis (HPLC, UPLC, GC)

Chromatographic techniques are essential for separating this compound from impurities and for its quantitative determination in complex mixtures.

High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC is a widely used technique for the analysis of salicylates and related compounds. turkjps.orgscielo.brscielo.br Reversed-phase HPLC, often using a C18 or C8 column, is a common approach. turkjps.org The mobile phase typically consists of a mixture of water (often acidified) and an organic solvent like acetonitrile (B52724) or methanol. sielc.comsielc.comsielc.com UPLC, which utilizes smaller particle size columns, offers faster analysis times and higher resolution compared to traditional HPLC. sielc.comsielc.comsielc.comgoogleapis.com

Gas Chromatography (GC): GC is suitable for the analysis of volatile and thermally stable compounds like this compound. researchgate.net It provides excellent separation efficiency and is often coupled with a Flame Ionization Detector (FID) or a mass spectrometer for detection.

Table 2: Typical Chromatographic Conditions for Salicylate Analysis

| Technique | Column Type | Mobile Phase/Carrier Gas | Detection |

| HPLC/UPLC | Reversed-phase (e.g., C18, C8) | Acetonitrile/Water or Methanol/Water (often with acid) | UV, Diode Array, MS |

| GC | Capillary (e.g., DB-5, HP-1) | Inert gas (e.g., Helium, Nitrogen) | FID, MS |

Emerging Analytical Techniques and Green Analytical Chemistry Principles

The field of analytical chemistry is continually evolving, with a growing emphasis on the development of more environmentally friendly or "green" methods. nih.govmdpi.commdpi.com These principles aim to reduce the use of hazardous solvents, minimize waste generation, and decrease energy consumption. conicet.gov.arscielo.br

For the analysis of phenolic compounds like this compound, green analytical approaches are being explored. nih.gov This includes the use of alternative solvents, such as ionic liquids or supercritical fluids, and the miniaturization of analytical systems. mdpi.com Emerging techniques may also involve novel sample preparation methods like solid-phase microextraction (SPME) or dispersive liquid-liquid microextraction (DLLME), which reduce solvent usage. nih.gov The development of faster chromatographic methods, such as those using UPLC, also aligns with green chemistry principles by reducing analysis time and solvent consumption. scielo.br

Computational Chemistry and Theoretical Modeling of O Tolyl Salicylate

Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure Optimization

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, employed to determine the ground-state electronic structure and optimized geometry of molecules. By approximating the exchange-correlation energy, DFT methods like the widely used B3LYP functional, combined with appropriate basis sets such as 6-311++G(d,p), can predict molecular properties with high accuracy. rasayanjournal.co.inarxiv.org

For o-Tolyl salicylate (B1505791), a geometry optimization calculation would seek the lowest energy conformation. This process involves systematically adjusting the atomic coordinates to minimize the forces on each atom, resulting in a stable three-dimensional structure. faccts.de The primary conformational feature of interest is the intramolecular hydrogen bond between the hydrogen of the phenolic hydroxyl group and the carbonyl oxygen of the ester group. This interaction is crucial for the planarity and stability of the salicylate moiety. The optimization would also define the rotational orientation of the o-tolyl group relative to the salicylate plane.

| Parameter | Description | Representative Calculated Value |

|---|---|---|

| O-H | Phenolic hydroxyl bond length | ~0.97 Å |

| C=O | Carbonyl bond length | ~1.22 Å |

| C-O (ester) | Ester C-O single bond length | ~1.36 Å |

| C-OH | Aromatic ring C-O bond length | ~1.35 Å |

| O-H···O | Intramolecular hydrogen bond distance | ~1.65 - 1.75 Å |

| C-C-O-H | Phenolic hydroxyl dihedral angle | ~0.0° (indicating planarity) |

| C-C-C=O | Carbonyl group dihedral angle | ~180.0° (indicating planarity) |

Frontier Molecular Orbital (FMO) Analysis and Global Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). mnstate.edulibretexts.org The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can act as an electron acceptor. malayajournal.org The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests the molecule is more polarizable and reactive. mnstate.edumalayajournal.org

From the energies of the HOMO and LUMO, several global chemical reactivity descriptors can be calculated using conceptual DFT. These descriptors quantify various aspects of a molecule's reactivity. mdpi.com

Ionization Potential (I) and Electron Affinity (A) are approximated by the negative of the HOMO and LUMO energies, respectively (Koopmans' theorem).

Electronegativity (χ) measures the power of an atom or group to attract electrons.

Chemical Hardness (η) measures the resistance to a change in electron distribution. Hard molecules have a large HOMO-LUMO gap.

Chemical Softness (S) is the reciprocal of hardness and indicates a higher reactivity.

Electrophilicity Index (ω) quantifies the ability of a species to accept electrons.

The following table presents calculated FMO energies and global reactivity descriptors for salicylic (B10762653) acid, which serve as a reliable proxy for understanding the electronic characteristics of its o-tolyl ester derivative. researchgate.netresearchgate.net

| Descriptor | Formula | Representative Value (eV) |

|---|---|---|

| EHOMO | - | -6.85 eV |

| ELUMO | - | -2.11 eV |

| Energy Gap (ΔE) | ELUMO - EHOMO | 4.74 eV |

| Ionization Potential (I) | -EHOMO | 6.85 eV |

| Electron Affinity (A) | -ELUMO | 2.11 eV |

| Electronegativity (χ) | (I + A) / 2 | 4.48 eV |

| Chemical Hardness (η) | (I - A) / 2 | 2.37 eV |

| Chemical Softness (S) | 1 / (2η) | 0.21 eV-1 |

| Electrophilicity Index (ω) | χ2 / (2η) | 4.24 eV |

For o-tolyl salicylate, the HOMO is expected to be localized primarily on the electron-rich salicylate ring, while the LUMO would also be distributed across this π-conjugated system.

Topological Analysis of Electron Density (e.g., ESP, ELF, LOL, AIM)

Topological analysis methods examine the scalar fields of the electron density and related functions to reveal detailed information about bonding, reactive sites, and electron localization. nih.gov

Molecular Electrostatic Potential (ESP): An ESP map visualizes the electrostatic potential on the electron density surface of a molecule. researchgate.net It is invaluable for predicting sites for electrophilic and nucleophilic attack. For this compound, the ESP map would show regions of negative potential (typically colored red) around the electronegative oxygen atoms of the carbonyl and hydroxyl groups, indicating their susceptibility to electrophilic attack. Regions of positive potential (blue) would be found near the hydroxyl hydrogen, highlighting its acidic nature. malayajournal.orgresearchgate.net

Electron Localization Function (ELF) and Localized Orbital Locator (LOL): ELF and LOL are functions that map the localization of electron pairs in a molecule. jussieu.frsoton.ac.uk Values approaching 1.0 indicate high electron localization, characteristic of covalent bonds and lone pairs, while lower values suggest delocalized electrons. researchgate.netresearchgate.net In an ELF/LOL analysis of this compound, distinct basins of high localization would appear corresponding to the C-C and C-H bonds, the C=O and C-O bonds, and the non-bonding lone pairs on the oxygen atoms. These maps provide a visual representation that aligns with the Lewis structure and VSEPR theory concepts. nih.govsoton.ac.uk

Atoms in Molecules (AIM): The Quantum Theory of Atoms in Molecules (QTAIM) analyzes the topology of the electron density (ρ) itself. By identifying critical points in the density, AIM rigorously defines atoms, chemical bonds (as bond paths), and characterizes the nature of interatomic interactions (e.g., shared-shell covalent vs. closed-shell non-covalent). An AIM analysis of this compound would confirm the existence of a bond path between the phenolic hydrogen and the carbonyl oxygen, providing a rigorous definition of the intramolecular hydrogen bond.

Non-Covalent Interaction (NCI) Analysis for Intermolecular and Intramolecular Interactions

Non-Covalent Interaction (NCI) analysis is a powerful visualization technique used to identify and characterize weak interactions in real space. rsc.orgscispace.com The method is based on plotting isosurfaces of the reduced density gradient (RDG) at low electron densities. The nature of the interaction is distinguished by coloring the isosurface according to the sign of the second eigenvalue (λ₂) of the electron-density Hessian. jussieu.fr

Strong, attractive interactions (like hydrogen bonds) appear as blue-colored surfaces.

Weak, delocalized interactions (van der Waals forces) appear as green surfaces.

Strong, repulsive interactions (steric clashes) appear as red surfaces.

For an isolated this compound molecule, the most prominent feature in an NCI plot would be a disc-shaped, blue or bluish-green isosurface located between the phenolic hydroxyl proton and the carbonyl oxygen. This surface unequivocally visualizes the crucial intramolecular hydrogen bond that stabilizes the molecule's conformation. Additional weaker van der Waals interactions (green surfaces) might also be observed within the molecule, for instance, between the tolyl group and the salicylate ring. researchgate.nettandfonline.com

Spectroscopic Property Prediction (e.g., TD-DFT for UV-Vis, vibrational frequency calculations)

Computational methods can accurately predict various spectroscopic properties, providing a powerful complement to experimental measurements.

UV-Vis Spectra via TD-DFT: Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the electronic excitation energies and oscillator strengths that determine a molecule's UV-Vis absorption spectrum. chemrxiv.org The calculations for this compound would predict strong absorptions in the UV region corresponding to π → π* electronic transitions within the aromatic and carbonyl chromophores. The calculated maximum absorption wavelength (λmax) for related molecules like salicylic acid and methyl salicylate provides a good estimate for what to expect. iitk.ac.in

Vibrational Frequencies: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the peaks observed in its Infrared (IR) and Raman spectra. researchgate.net By calculating the second derivatives of the energy with respect to atomic positions, a set of normal modes and their corresponding frequencies can be obtained. These calculated frequencies are often systematically scaled by a small factor to improve agreement with experimental data, accounting for anharmonicity and method approximations. rasayanjournal.co.in The table below shows representative calculated vibrational frequencies for key functional groups in salicylic acid, which are expected to be similar in this compound. rasayanjournal.co.inresearchgate.net

| Vibrational Mode | Description | Representative Calculated Wavenumber (cm-1) |

|---|---|---|

| ν(O-H) | Phenolic hydroxyl stretch (H-bonded) | ~3230 - 3400 |

| ν(C-H) | Aromatic C-H stretch | ~3010 - 3070 |

| ν(C=O) | Carbonyl stretch (H-bonded) | ~1660 - 1690 |

| ν(C=C) | Aromatic ring stretch | ~1560 - 1625 |

| δ(O-H) | Phenolic hydroxyl in-plane bend | ~1330 - 1340 |

| ν(C-O) | Ester and phenolic C-O stretches | ~1150 - 1300 |

Reaction Mechanism Simulations and Transition State Identification

Theoretical chemistry is instrumental in elucidating reaction mechanisms by mapping the potential energy surface (PES) that connects reactants, products, and high-energy transition states. iitk.ac.in For this compound, a particularly relevant photochemical process is Excited-State Intramolecular Proton Transfer (ESIPT) . researchgate.netmdpi.com

This mechanism, well-documented for salicylic acid and its esters, involves the following steps: iitk.ac.inacs.org

Photoexcitation: The molecule absorbs a photon, promoting it from the ground electronic state (S₀) to an excited state (S₁).

Proton Transfer: In the S₁ state, the acidity of the phenolic proton and the basicity of the carbonyl oxygen are significantly increased. This facilitates an ultrafast transfer of the proton from the hydroxyl group to the carbonyl oxygen, forming an excited keto-tautomer.

Fluorescence: This tautomer is electronically excited and relaxes to its ground state by emitting a photon (fluorescence). Because the tautomer is significantly stabilized relative to the primary excited form, this emission occurs at a much lower energy (longer wavelength) than the initial absorption, resulting in a large Stokes shift.

Back-Proton Transfer: In the ground state, the keto-tautomer is unstable and rapidly transfers the proton back to regenerate the original phenolic form.

Computational simulations model this process by calculating the potential energy profiles for proton transfer in both the S₀ and S₁ states. These calculations identify the structures of the ground state, the excited state, the tautomer, and, crucially, the energy barrier of the transition state that separates them. For molecules like this compound, calculations typically show a high energy barrier for proton transfer in the ground state but a very low or non-existent barrier in the excited state, explaining why the process is efficient only upon photoexcitation. iitk.ac.inrsc.org

Quantum Mechanics/Molecular Mechanics (QM/MM) Approaches for Condensed Phase Phenomena

While full quantum mechanical calculations are ideal, their computational cost becomes prohibitive for large systems, such as a molecule dissolved in a solvent or bound to a protein. Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) methods solve this problem by partitioning the system into two regions. mpg.demdpi.com

The QM Region: The chemically active part of the system (e.g., the this compound molecule) is treated with a high-level quantum mechanics method (like DFT). nih.gov

The MM Region: The surrounding environment (e.g., hundreds of water molecules or the amino acid residues of an enzyme) is treated with a much faster, classical molecular mechanics force field. rsc.org

The two regions interact, typically through electrostatic and van der Waals terms, allowing the model to capture the influence of the environment on the QM region. numberanalytics.com A QM/MM simulation could be used to study how the explicit solvent shell around this compound affects its properties. For example, simulations could investigate how polar solvent molecules compete with the intramolecular hydrogen bond or how the solvent environment alters the energy barrier for the ESIPT reaction. nih.govnih.gov This approach provides a more realistic model of the molecule's behavior in a condensed-phase environment than gas-phase calculations alone. mpg.de

Environmental Chemistry and Degradation Pathways of Salicylate Esters

Abiotic Degradation Mechanisms

Abiotic degradation refers to the breakdown of a chemical compound through non-biological processes, primarily driven by physical and chemical factors in the environment such as light (photolysis) and water (hydrolysis).

Photolysis: Information directly detailing the photolysis of o-Tolyl salicylate (B1505791) in environmental matrices is limited. However, studies on related salicylate esters suggest that photolysis can be a significant degradation pathway for such compounds in aquatic environments researchgate.netnoaa.gov. The rate of photodegradation is often influenced by factors like the presence of sensitizers, pH, and the specific structure of the molecule researchgate.netnoaa.gov. For instance, related compounds like UV-P (2-(2-hydroxy-5-methylphenyl) benzotriazole), a benzotriazole (B28993) UV stabilizer, exhibit slower photodegradation under neutral conditions compared to acidic or alkaline conditions. Indirect photodegradation, mediated by dissolved organic matter (DOM), is a dominant elimination pathway for such compounds in coastal seawaters noaa.gov.

Hydrolysis: Hydrolysis, the chemical breakdown of a compound by reaction with water, is another potential abiotic degradation pathway for esters like o-Tolyl salicylate. The rate of ester hydrolysis is generally dependent on pH and temperature, with base-catalyzed hydrolysis being more rapid than acid-catalyzed hydrolysis nih.gov. While specific hydrolysis rates for this compound are not detailed in the provided search results, studies on methyl salicylate indicate that hydrolysis can occur, with half-lives varying significantly based on pH and temperature. For example, an estimated half-life of approximately 201 days at pH 8 was calculated for methyl salicylate, while at pH 9.48 and 44°C, it was measured at 57 minutes nih.gov. This suggests that the ester bond in this compound is susceptible to hydrolysis, though the specific rates would depend on the steric and electronic effects of the o-tolyl group.

Biotic Degradation Pathways

Biotic degradation involves the breakdown of chemical compounds by living organisms, primarily microorganisms like bacteria and fungi. These processes are crucial for the removal of organic contaminants from the environment.

Studies on the biodegradation of salicylate and related aromatic compounds indicate that microbial communities possess diverse pathways for their metabolism researchgate.netgavinpublishers.commdpi.comnih.govresearchgate.netnih.gov. Salicylic (B10762653) acid, a precursor to this compound, is known to be degraded by various bacterial species through pathways that can lead to either catechol or gentisate intermediates, which are then further processed researchgate.netnih.govnih.gov. These pathways often involve enzymes such as salicylate hydroxylase and various dioxygenases researchgate.netnih.gov.

While direct studies on the microbial degradation of this compound are not explicitly detailed, it is plausible that similar enzymatic mechanisms would be involved. Esterases produced by microorganisms are capable of hydrolyzing ester bonds nih.govnih.govrsc.org. Therefore, it is expected that this compound could be hydrolyzed by microbial esterases to yield salicylic acid and o-cresol (B1677501), both of which are known to be biodegradable by various microbial consortia researchgate.netgavinpublishers.commdpi.comresearchgate.netnih.gov. The rate and extent of this biodegradation would depend on the specific microbial communities present, environmental conditions (e.g., oxygen availability, nutrient levels), and the compound's bioavailability.

Metabolite Identification and Transformation Product Analysis

The identification of transformation products and metabolites is essential for understanding the complete degradation pathway and potential environmental impact of a chemical. During the degradation of ester compounds, hydrolysis typically yields the parent acid and alcohol. In the case of this compound, hydrolysis would likely produce salicylic acid and o-cresol.

Salicylic acid itself is a well-studied compound with known degradation products. Its degradation can proceed via the catechol or gentisate pathways, leading to ring cleavage and the formation of smaller organic acids and ultimately to central metabolic intermediates like pyruvate (B1213749) and acetyl-CoA researchgate.netnih.govnih.gov. Studies on the transformation of salicylic acid in plants have also identified derivatives such as salicylic acid 2-O-β-glucoside (SAG) and methyl salicylate mdpi.com.

Environmental Fate Modeling and Predictive Studies

Environmental fate modeling aims to predict how a chemical will behave in the environment, including its distribution, persistence, and potential for transport. Models such as those in the EPI Suite™ (e.g., Level III Fugacity Model, LEV3EPI™) are used to estimate partitioning of chemicals into different environmental media (air, water, soil, sediment) based on their physico-chemical properties and degradation rates morressier.com. Other models, like SimpleBox4nano, are designed to predict the environmental concentrations of chemicals, including nanomaterials, across various compartments nanofase.eu.

Specific environmental fate models or detailed predictive studies for this compound were not found in the provided search results. However, general approaches to assessing chemical persistence in the environment involve evaluating degradation half-lives in water, sediment, and soil according to standardized guidelines (e.g., OECD test guidelines) smithers.comecetoc.org. Persistence criteria are often defined based on these half-lives, with thresholds for "persistent" (P) and "very persistent" (vP) substances smithers.com.

Given its structure as an ester, this compound is expected to undergo hydrolysis and potentially biodegradation. Its slight solubility in water ontosight.ai might influence its partitioning and transport in aquatic systems. Without specific experimental data or model outputs for this compound, its precise environmental persistence and distribution remain subject to estimation based on its physico-chemical properties and the known behavior of similar compounds.

Compound Name List:

this compound

Salicylic acid

o-Cresol

Methyl salicylate

Salicylic acid 2-O-β-glucoside (SAG)

UV-P (2-(2-hydroxy-5-methylphenyl) benzotriazole)

Catechol

Gentisate

o-Tolualdehyde

Benzaldehyde

Phthalic anhydride (B1165640)

o-Toluic acid

Phthalaldehydic acid

Benzocyclobutenol

o-Phthalaldehyde

Phthalide

Homosalate

Phenethyl salicylate

Betula alba extract

2-Ethylhexyl Salicylate

3,3,5-Trimethylcyclohexenyl Salicylate

Carbaryl

Naphthalene

Phenanthrene

Acetylsalicylic acid (Aspirin)

Acetic acid

2-hydroxy-5-methylphenyl) benzotriazole (UV-P)

Benzotriazole UV stabilizers (BT-UVs)

3,3,5-trimethylcyclohexyl ester (Homosalate)

2-phenylethyl ester (Phenethyl salicylate)

2-EHS (2-ethylhexyl salicylate)

Triclosan

Diclofenac

Carbamazepine

Benzotriazole

Sodium 2-mercaptobenzothiazole (B37678)

o-Tolyltriazole

Applications in Materials Science and As Chemical Intermediates

Utilization in Polymer Chemistry and Advanced Materials Synthesis

o-Tolyl salicylate's chemical structure lends itself to incorporation into polymer matrices or as a component in the synthesis of novel polymeric materials. While direct use as a monomer is not widely documented, its ester linkage and aromatic rings suggest potential for participation in polymerization reactions or as a modifier to impart specific properties to polymers. Research into advanced materials often explores compounds like o-tolyl salicylate (B1505791) for their potential to enhance thermal stability, UV resistance, or to serve as precursors for functional polymers. The compound's ability to absorb UV light, as discussed in section 7.3, also makes it a candidate for use as an additive in polymers to prevent photodegradation, thereby extending the lifespan and maintaining the structural integrity of plastic materials and coatings. ontosight.aigoogle.comuvabsorber.comuvabsorber.comuvabsorber.com

Role as Precursors in Organic Synthesis (e.g., dyes, specialty chemicals)

As a chemical intermediate, this compound serves as a valuable precursor in the synthesis of a range of specialty chemicals and potentially dyes. The ester functionality can be hydrolyzed to yield salicylic (B10762653) acid and o-cresol (B1677501), both of which are important industrial chemicals. More directly, the aromatic rings and the presence of hydroxyl and ester groups offer sites for further chemical modification. For instance, derivatives of salicylates are known to be used in the synthesis of dyes and pigments, although specific pathways involving this compound are less detailed in general literature. Its role as a building block for fine chemicals and specialty compounds is a key aspect of its utility in organic synthesis, enabling the creation of more complex molecules with tailored properties. buyersguidechem.comrsc.org

Photostability Enhancers and UV Absorption Properties in Material Design

A significant application area for compounds related to salicylates, and by extension potentially this compound, is their role as UV absorbers and photostability enhancers. Salicylate derivatives are well-established in protecting materials from the damaging effects of ultraviolet (UV) radiation. They function by absorbing UV light and dissipating the energy as heat, thereby preventing the degradation of polymers, coatings, and other sensitive materials. While octyl salicylate and phenyl salicylate are more commonly cited for these applications in sunscreens and plastics, the inherent structure of this compound, with its aromatic rings and ester linkage, suggests similar UV-absorbing capabilities. Research into UV stabilizers for polymers often includes salicylate esters, indicating that this compound could be explored for its efficacy in this domain, contributing to the longevity and performance of materials exposed to sunlight. ontosight.aiuvabsorber.comuvabsorber.compciplindia.comnexalinc.comgoogle.comresearchgate.netaccustandard.com

Development of Novel Organometallic Precursors for Thin Film Deposition

The field of materials science also explores organic compounds as precursors for organometallic complexes used in thin film deposition techniques, such as Chemical Vapor Deposition (CVD) or Atomic Layer Deposition (ALD). While direct research detailing this compound as a precursor for organometallic thin films is limited, related salicylate compounds, such as Barium Salicylate, are recognized for their use in such applications. americanelements.com The general class of organometallic compounds derived from organic ligands like salicylates can be designed to deposit specific metal or metal oxide films with controlled properties, which are crucial for electronics, optics, and catalysis. The potential for this compound to form such complexes with various metals, thereby serving as a precursor for novel thin film materials, remains an area for further investigation in advanced materials development. ulaval.caicfo.eu

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for o-Tolyl salicylate, and how do reaction conditions influence yield and purity?

- Methodology : Two primary methods are esterification of salicylic acid with o-cresol (acid-catalyzed) or transesterification of methyl salicylate with o-cresol. Acid catalysis (e.g., sulfuric acid) requires careful temperature control (80–100°C) to avoid side reactions like polymerization of o-cresol. Transesterification with lipases or metal catalysts (e.g., titanium isopropoxide) offers milder conditions but may require solvent optimization (e.g., toluene or DMF) .

- Data Analysis : Monitor reaction progress via TLC or HPLC. Post-synthesis, purify via vacuum distillation or column chromatography. Validate purity using melting point analysis and NMR spectroscopy (e.g., aromatic proton integration at δ 6.8–7.5 ppm for o-tolyl and salicylate moieties) .

Q. How does the ortho-methyl substitution in this compound affect its physicochemical properties compared to other salicylate esters?

- Methodology : Compare logP (octanol-water partition coefficient) values using shake-flask or HPLC-based methods. Assess solubility in polar (e.g., ethanol) vs. nonpolar solvents (e.g., hexane). The ortho-methyl group increases hydrophobicity, reducing aqueous solubility but enhancing lipid membrane permeability .

- Structural Analysis : Use FTIR to confirm ester carbonyl (C=O) stretching at ~1740 cm⁻¹ and hydroxyl (O-H) stretching at ~3300 cm⁻¹. X-ray crystallography can reveal steric hindrance from the ortho-methyl group, impacting molecular packing .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound (e.g., anti-inflammatory vs. pro-inflammatory effects)?

- Methodology :

- In vitro: Test dose-dependent effects on COX-1/COX-2 inhibition using enzyme immunoassays. Compare with aspirin (positive control) and salicylic acid.

- In vivo: Use murine models (e.g., carrageenan-induced paw edema) with rigorous controls for metabolism differences. Monitor plasma levels via LC-MS to correlate bioactivity with pharmacokinetics .

Q. How can vapor-liquid equilibrium (VLE) modeling optimize the purification of this compound from reaction mixtures?

- Methodology : Use static or dynamic VLE apparatus to measure binary systems (e.g., this compound + unreacted o-cresol) at reduced pressures (20–50 kPa). Correlate data with Wilson, NRTL, or UNIQUAC models to predict distillation efficiency.

- Model Validation : Compare experimental vs. predicted boiling points and azeotropic behavior. AAD (average absolute deviation) values <1% indicate reliable models for scaling up .

Q. What role does this compound play in modulating microbial metabolism, and how can this be leveraged in antifungal research?

- Methodology : Conduct RNA-seq on Aspergillus spp. exposed to sublethal doses. Focus on pathways like catechol degradation (3-oxoadipate) or acetate metabolism. Validate via qPCR for upregulated genes (e.g., catA encoding catechol 1,2-dioxygenase).

- Application : Assess synergism with azole antifungals using checkerboard assays. Calculate fractional inhibitory concentration (FIC) indices to identify combinatorial efficacy .

Methodological Challenges and Solutions

Q. How do researchers address variability in salicylate quantification across plant or microbial samples?

- Standardization : Use internal standards (e.g., deuterated salicylic acid) in LC-MS workflows. For UV-Vis, employ diazo coupling at λ = 540 nm with calibration against certified reference materials.

- Reproducibility : Account for matrix effects (e.g., polyphenols in plant extracts) via solid-phase extraction (SPE) or derivatization .

Q. What in silico tools predict the metabolic stability of this compound in mammalian systems?

- Approach : Use ADMET predictors (e.g., SwissADME) to estimate hepatic clearance and cytochrome P450 interactions. Validate with microsomal incubation assays (e.g., rat liver S9 fraction) and UPLC-MS metabolite profiling .

Contradictory Evidence and Mitigation

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.